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Introduction
Norephedrine and its stereoisomers are valuable chiral building blocks in organic synthesis and

key components in various pharmaceutical agents. The precise stereochemical control during

synthesis is critical, as different stereoisomers can exhibit distinct pharmacological activities.

Asymmetric transfer hydrogenation (ATH) has emerged as a powerful and operationally simple

method for the enantioselective reduction of prochiral ketones and imines, avoiding the need

for high-pressure hydrogenation gas.

This document details a highly stereoselective method for the synthesis of all four

stereoisomers of norephedrine and norpseudoephedrine from a common prochiral substrate.

[1][2][3] The methodology utilizes the well-defined chiral rhodium catalysts, (S,S)- or (R,R)-

Cp*RhCl(TsDPEN), in conjunction with a formic acid/triethylamine mixture as the hydrogen

source.[1][2][3][4] The reaction proceeds rapidly under mild conditions and is accompanied by

dynamic kinetic resolution (DKR), enabling high yields and excellent stereoselectivity from a

racemic precursor.[1][2][3][4]
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The asymmetric transfer hydrogenation of a prochiral cyclic sulfamidate imine allows for the

selective synthesis of each of the four possible stereoisomers of norephedrine and

norpseudoephedrine. The selection of the specific stereoisomer of the Rh-catalyst dictates

the configuration of the final product.

Overall Reaction Scheme for Norephedrine Synthesis

Reactants & Conditions

Prochiral Cyclic
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(R,R)-Cp*RhCl(TsDPEN)
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(1R,2S)-Norephedrine

(1R,2R)-Norpseudoephedrine

(1S,2R)-Norephedrine

(1S,2S)-Norpseudoephedrine
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Caption: Stereodivergent synthesis of norephedrine isomers.

Data Presentation
The following table summarizes the results for the asymmetric transfer hydrogenation synthesis

of the four stereoisomers of norephedrine and norpseudoephedrine, based on the findings of

Lee et al. (2012).
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Target Product Catalyst Yield (%)
Diastereomeri
c Ratio (dr)

Enantiomeric
Excess (ee, %)

(1R,2S)-

Norephedrine

(R,R)-

CpRhCl(TsDPEN

)

51 (overall) >99:1 99

(1S,2R)-

Norephedrine

(S,S)-

CpRhCl(TsDPEN

)

57 (overall) >99:1 98

(1R,2R)-

Norpseudoephed

rine

(R,R)-

CpRhCl(TsDPEN

)

Data not

available in

snippets

>99:1 99

(1S,2S)-

Norpseudoephed

rine

(S,S)-

CpRhCl(TsDPEN

)

Data not

available in

snippets

>99:1 98

Note: The overall yields for norephedrine isomers include the deprotection step. The

diastereomeric and enantiomeric excesses refer to the cyclic sulfamidate intermediate directly

after the ATH reaction. The original publication should be consulted for precise yield data for

the norpseudoephedrine isomers.

Experimental Protocols
Protocol 1: Synthesis of Prochiral Cyclic Sulfamidate
Imine
This protocol describes the synthesis of the key starting material, the prochiral cyclic

sulfamidate imine, from racemic 1-hydroxy-1-phenyl-propan-2-one.

Materials:

Racemic 1-hydroxy-1-phenyl-propan-2-one

Sulfamoyl chloride

Triethylamine (Et3N)
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Anhydrous Dichloromethane (DCM)

Dess-Martin Periodinane (DMP) or other suitable oxidizing agent

Anhydrous solvents and reagents

Procedure:

Cyclic Sulfamidate Formation:

To a solution of racemic 1-hydroxy-1-phenyl-propan-2-one (1.0 eq) in anhydrous DCM at 0

°C, add triethylamine (2.5 eq).

Slowly add a solution of sulfamoyl chloride (1.1 eq) in anhydrous DCM.

Allow the reaction to warm to room temperature and stir for 12-16 hours.

Monitor the reaction by TLC. Upon completion, quench with water and extract the product

with DCM.

Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under

reduced pressure.

Purify the crude product by column chromatography on silica gel to yield the cyclic

sulfamidate.

Oxidation to Cyclic Sulfamidate Imine:

Dissolve the purified cyclic sulfamidate (1.0 eq) in anhydrous DCM.

Add Dess-Martin Periodinane (1.5 eq) in one portion at room temperature.

Stir the reaction for 1-2 hours, monitoring by TLC.

Upon completion, quench the reaction with a saturated aqueous solution of Na2S2O3.

Extract the product with DCM, wash the combined organic layers with saturated NaHCO3

and brine.
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Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to yield the prochiral

cyclic sulfamidate imine, which can be used in the next step without further purification.

Protocol 2: Asymmetric Transfer Hydrogenation (ATH) to
(1R,2S)-Norephedrine Precursor
This protocol details the ATH of the prochiral cyclic sulfamidate imine to the precursor of

(1R,2S)-Norephedrine.

Materials:

Prochiral Cyclic Sulfamidate Imine

(R,R)-Cp*RhCl(TsDPEN) catalyst

Ethyl acetate (EtOAc)

Formic acid/triethylamine azeotropic mixture (5:2 molar ratio)

Deionized water

Procedure:

Reaction Setup:

In a clean, dry flask, dissolve the prochiral cyclic sulfamidate imine (1.0 eq, e.g., 200 mg)

in ethyl acetate (10 mL).

Add the (R,R)-Cp*RhCl(TsDPEN) catalyst (0.003 eq, 0.3 mol%).

Hydrogenation:

To the stirred solution, add the formic acid/triethylamine (5:2) azeotropic mixture (5.0 eq)

via syringe.

Stir the reaction mixture vigorously at room temperature for 15 minutes. The reaction is

typically complete within this timeframe.
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Work-up:

Dilute the reaction mixture with ethyl acetate (15 mL).

Wash the organic layer sequentially with deionized water (3 x 20 mL).

Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced

pressure.

Purification:

Purify the crude product (the cyclic sulfamidate) by flash column chromatography on silica

gel to obtain the highly pure precursor to (1R,2S)-Norephedrine.

Note: To synthesize the precursor for (1S,2R)-Norephedrine, simply substitute the (R,R)-

CpRhCl(TsDPEN) catalyst with its (S,S) enantiomer.*

Protocol 3: Deprotection to (1R,2S)-Norephedrine
This protocol describes the final ring-opening of the cyclic sulfamidate to yield the free amino

alcohol.

Materials:

Purified (1R,2S)-Norephedrine precursor (cyclic sulfamidate)

Lithium aluminum hydride (LiAlH4) or aqueous acid (e.g., HCl)

Anhydrous Tetrahydrofuran (THF)

Appropriate work-up reagents (e.g., Rochelle's salt solution or aqueous base)

Procedure (Example with LiAlH4):

Reduction/Deprotection:

To a stirred suspension of LiAlH4 (3.0 eq) in anhydrous THF at 0 °C, add a solution of the

cyclic sulfamidate (1.0 eq) in anhydrous THF dropwise.
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Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

Work-up:

Cool the reaction mixture to 0 °C and carefully quench by the sequential addition of water,

15% aqueous NaOH, and then more water (Fieser workup).

Stir the resulting mixture until a granular precipitate forms.

Filter the solid and wash thoroughly with THF or ethyl acetate.

Concentrate the filtrate under reduced pressure to yield crude (1R,2S)-Norephedrine.

Purification:

The crude product can be further purified by recrystallization or conversion to its

hydrochloride salt to yield highly pure (1R,2S)-Norephedrine.

Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis of a specific

norephedrine stereoisomer.
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Experimental Workflow for Norephedrine Synthesis

Start: Racemic
1-hydroxy-1-phenyl-propan-2-one

Step 1: Synthesis of
Prochiral Cyclic Sulfamidate Imine

(Cyclization & Oxidation)

Step 2: Asymmetric Transfer
Hydrogenation (ATH)

- Add Chiral Rh-Catalyst
- Add HCOOH/Et3N

Step 3: Reaction Work-up
(Aqueous Extraction)

Step 4: Purification of Intermediate
(Column Chromatography)

Step 5: Deprotection of
Cyclic Sulfamidate

(e.g., LiAlH4 Reduction)

Step 6: Final Work-up
& Isolation

Final Product:
Enantiopure Norephedrine Isomer

Click to download full resolution via product page

Caption: Step-by-step workflow for norephedrine synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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